3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
Brand Name: Vulcanchem
CAS No.: 866038-62-2
VCID: VC4445877
InChI: InChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14)
SMILES: CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C
Molecular Formula: C12H19NO3S
Molecular Weight: 257.35

3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

CAS No.: 866038-62-2

Cat. No.: VC4445877

Molecular Formula: C12H19NO3S

Molecular Weight: 257.35

* For research use only. Not for human or veterinary use.

3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone - 866038-62-2

Specification

CAS No. 866038-62-2
Molecular Formula C12H19NO3S
Molecular Weight 257.35
IUPAC Name 4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14)
Standard InChI Key NOFTYQHDZOCEER-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one, reflects its substitution pattern. The pyridinone core consists of a six-membered aromatic ring with a ketone group at position 2, while the sulfonyl (-SO2_2-) and isopentyl (-CH2_2CH(CH2_2CH3_3)2_2) groups at position 3 introduce steric and electronic complexity . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC12H19NO3S\text{C}_{12}\text{H}_{19}\text{NO}_{3}\text{S}
Molecular Weight257.35 g/mol
SMILESCC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C
InChIKeyNOFTYQHDZOCEER-UHFFFAOYSA-N

The sulfonyl group’s electron-withdrawing nature and the methyl groups’ steric effects influence the compound’s reactivity and interactions with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via sulfonylation of 4,6-dimethyl-2-pyridinone using isopentylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at room temperature, yielding the sulfonylated product after 12–24 hours. Purification involves column chromatography or recrystallization to achieve >95% purity .

4,6-dimethyl-2-pyridinone + Isopentylsulfonyl chlorideEt3N, CH2Cl23-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone\text{4,6-dimethyl-2-pyridinone + Isopentylsulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone}

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Automated systems control reaction parameters (temperature, residence time) to optimize yields (>80%). Post-synthesis purification utilizes crystallization from ethanol-water mixtures, followed by vacuum drying .

Physicochemical Properties

Thermal Stability

While the exact melting point of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is unreported, analogous compounds like 3-cyano-2-hydroxy-4,6-dimethylpyridine exhibit high thermal stability (melting point: 290°C) , suggesting similar robustness. Thermogravimetric analysis (TGA) would clarify decomposition thresholds.

Solubility

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane . This solubility profile aligns with its use in organic synthesis.

Chemical Reactivity

Nucleophilic Substitution

The sulfonyl group’s electrophilic sulfur atom facilitates nucleophilic attacks. For example, amines can displace the sulfonyl moiety under basic conditions, forming secondary sulfonamides .

Hydrogen Bonding

The pyridinone’s carbonyl oxygen and sulfonyl oxygens participate in hydrogen bonding, influencing crystal packing and interactions with biological macromolecules .

Oxidation and Reduction

The sulfonyl group is resistant to further oxidation, but the pyridinone ring may undergo reduction (e.g., catalytic hydrogenation) to form piperidinone derivatives .

Biological Activity and Applications

Anticancer Properties

In vitro assays reveal moderate cytotoxicity against MCF-7 breast cancer cells (IC50_{50}: ~50 µM), likely through inhibition of tyrosine kinases . Structural analogs with aminomethyl substituents show improved potency but higher toxicity .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing cyclopropane-containing drugs, such as kinase inhibitors disclosed in Patent WO2012039371A1 .

Analytical Characterization

Spectroscopic Data

  • NMR (DMSO-d6d_6):

    • 1H^1\text{H}: δ 1.01 (d, 6H, -CH(CH2_2)2_2), 2.38 (s, 6H, -CH3_3), 3.21 (t, 2H, -SO2_2-CH2_2-) .

    • 13C^{13}\text{C}: δ 21.5 (-CH3_3), 45.8 (-SO2_2-CH2_2-), 169.2 (C=O) .

  • Mass Spectrometry: Major fragments at m/z 257 (M+^+), 199 (M+^+-C4_4H9_9), and 123 (pyridinone core) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) achieves baseline separation with a retention time of 6.8 minutes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator